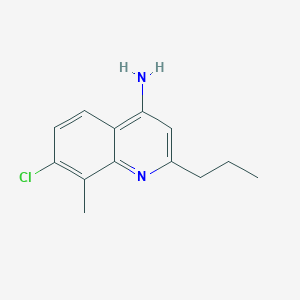

7-Chloro-8-methyl-2-propylquinolin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

1189105-56-3 |

|---|---|

Molecular Formula |

C13H15ClN2 |

Molecular Weight |

234.72 g/mol |

IUPAC Name |

7-chloro-8-methyl-2-propylquinolin-4-amine |

InChI |

InChI=1S/C13H15ClN2/c1-3-4-9-7-12(15)10-5-6-11(14)8(2)13(10)16-9/h5-7H,3-4H2,1-2H3,(H2,15,16) |

InChI Key |

UQXCWPKWOWEBCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C2C=CC(=C(C2=N1)C)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 8 Methyl 2 Propylquinolin 4 Amine and Its Structural Analogues

Established Routes to the 4-Aminoquinoline (B48711) Ring System

The construction of the 4-aminoquinoline scaffold can be broadly categorized into two strategic approaches: the modification of a pre-formed quinoline (B57606) ring, typically through nucleophilic substitution, or the de novo construction of the heterocyclic system through cyclization reactions.

The most prevalent method for synthesizing 4-aminoquinolines involves the direct displacement of a leaving group at the C-4 position of a quinoline ring by an amine nucleophile. frontiersin.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. frontiersin.org The quinoline ring's nitrogen atom deactivates the ring towards electrophilic attack but activates the C-2 and C-4 positions for nucleophilic attack. echemi.comquora.com The stability of the anionic Meisenheimer intermediate, particularly the resonance form that places the negative charge on the electronegative nitrogen atom, favors substitution at these positions. echemi.com

Typically, a 4-chloroquinoline (B167314) derivative serves as the electrophile. The chlorine atom is a good leaving group, and its displacement is readily achieved by a variety of amine-based nucleophiles. frontiersin.org The reaction of 4,7-dichloroquinoline (B193633) with various amines, for instance, is a well-established method for producing 4-amino-7-chloroquinoline derivatives. frontiersin.orgnih.gov These reactions can be performed under various conditions, including microwave irradiation, which can shorten reaction times and improve yields. frontiersin.org

| Reaction Type | Substrates | Key Reagents/Conditions | Outcome | Reference(s) |

| SNAr | 4-Chloroquinolines, Amines (primary, secondary, aryl) | DMSO or Ethanol (B145695), 140-180°C (Microwave) | 4-Aminoquinolines | frontiersin.org |

| SNAr | 4,7-Dichloroquinoline, 1,3-Diaminopropane | Neat, Reflux | N1-(7-Chloroquinolin-4-yl)propane-1,3-diamine | nih.gov |

| SNAr | 2,4-Dichloroquinazoline, Anilines/Aliphatic amines | Various solvents and temperatures | Regioselective substitution at C-4 | mdpi.com |

This table provides an interactive summary of common conditions for nucleophilic aromatic substitution at the C-4 position of quinolines.

Numerous named reactions exist for the de novo synthesis of the quinoline core, which offer the advantage of building the desired substitution pattern directly into the ring system by choosing appropriately substituted precursors. researchgate.net

Skraup Synthesis : This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.com Dehydration of glycerol forms acrolein, which undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline. pharmaguideline.com

Combes Synthesis : This reaction condenses an aniline with a β-diketone in the presence of an acid catalyst to form a β-amino enone, which is then cyclized with heat to yield a 2,4-disubstituted quinoline. pharmaguideline.comiipseries.org

Friedländer Synthesis : This is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.com It is a versatile method for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Pfitzinger Synthesis : Isatin is reacted with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. pharmaguideline.com

Gould-Jacobs Reaction : This route typically involves the reaction of an aniline with ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization and subsequent saponification and decarboxylation to yield a 4-hydroxyquinoline (B1666331). ucsf.edu

| Reaction Name | Reactants | Product Type | Reference(s) |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing agent | Quinoline | pharmaguideline.com |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted quinoline | pharmaguideline.comiipseries.org |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Carbonyl with α-methylene | Substituted quinoline | pharmaguideline.com |

| Pfitzinger Synthesis | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid | pharmaguideline.com |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate | 4-Hydroxyquinoline | ucsf.edu |

This interactive table summarizes key cyclization reactions for synthesizing the quinoline ring system.

Targeted Synthesis of 7-Chloro-8-methyl-2-propylquinolin-4-amine

The synthesis of the specifically substituted this compound requires a multi-step approach that combines the principles of quinoline ring formation and subsequent functionalization. The general strategy involves constructing a 7-chloro-8-methyl-2-propyl-4-hydroxyquinoline or 4-chloroquinoline intermediate, followed by the introduction of the 4-amino group.

The most direct method to achieve the 7-chloro-8-methyl substitution pattern is to begin the synthesis with an appropriately substituted aniline precursor. For the target molecule, this would be 3-chloro-2-methylaniline (B42847). The regiochemical outcome of the subsequent cyclization reaction dictates the final positions of these substituents on the quinoline ring.

Using a method like the Gould-Jacobs reaction, 3-chloro-2-methylaniline would be reacted with a suitable three-carbon electrophile (like methoxymethylene Meldrum's acid) to form an enamine intermediate. ucsf.edu High-temperature thermal cyclization of this intermediate would then lead to the formation of the quinoline ring. ucsf.edu This Friedel-Crafts type cyclization onto the substituted aniline ring would yield the desired 7-chloro-8-methyl-4-hydroxyquinoline. ucsf.edu

The introduction of the C-2 propyl group is typically achieved during the cyclization step. A Friedländer-type synthesis is particularly well-suited for this purpose. This approach would involve the condensation of a 2-amino-3-chloro-4-methylacetophenone with a compound that can provide the propyl group and the C-3 carbon. However, a more common strategy involves a reaction analogous to the Combes or Doebner-von Miller synthesis.

For instance, reacting the precursor 3-chloro-2-methylaniline with a β-diketone containing a propyl group, such as 2,4-heptanedione, under acidic conditions would lead to the formation of the 2-propyl-4-methylquinoline core, although this does not directly yield the target substitution. A more tailored approach would use a cyclization that specifically incorporates the propyl group at C-2 while forming the rest of the ring.

The final and crucial step in the synthesis is the installation of the 4-amino group. This is almost universally accomplished via a two-step sequence starting from the 4-hydroxyquinoline intermediate obtained from the cyclization reaction. ucsf.edu

Chlorination : The 4-hydroxyquinoline is converted to the more reactive 4-chloroquinoline. This is typically achieved by heating the 4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃). ucsf.edu This step transforms the hydroxyl group into a good leaving group for the subsequent nucleophilic substitution.

Amination : The resulting 4-chloro-7-chloro-8-methyl-2-propylquinoline is then subjected to a nucleophilic aromatic substitution reaction. frontiersin.org By heating this intermediate with a source of ammonia (B1221849) (such as ammonium (B1175870) hydroxide (B78521) or ammonia in a sealed tube), the C-4 chlorine is displaced to yield the final product, this compound. frontiersin.org To create derivatives, other primary or secondary amines can be used in this step. frontiersin.orgnih.gov

This sequential approach of cyclization, chlorination, and amination provides a robust and versatile pathway to the target compound and its structural analogues. ucsf.edu

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of substituted 4-aminoquinolines, a scaffold of significant medicinal interest, has evolved beyond classical methods to embrace advanced techniques that offer greater efficiency, diversity, and control. These modern approaches are crucial for the rapid generation of analogues of specific compounds like this compound, facilitating drug discovery and development.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. rsc.orgnih.gov By utilizing microwave irradiation, chemical reactions can be conducted at higher temperatures and pressures than the boiling point of the solvent, leading to dramatic reductions in reaction times, increased product yields, and often improved product purity. nih.govfrontiersin.org This technique represents a greener and more efficient alternative, characterized by lower energy consumption and the potential for solvent-free reactions. frontiersin.orgresearchgate.netrsc.org

In the context of 4-aminoquinoline chemistry, microwave irradiation has been successfully applied to the crucial nucleophilic aromatic substitution (SNAr) step, where a 4-chloroquinoline precursor reacts with various amines. frontiersin.orgresearchgate.net For instance, the synthesis of 7-chloro-4-aminoquinoline derivatives from 4,7-dichloroquinoline and a range of primary and secondary amines has been achieved in good to excellent yields (80-95%) in reaction times as short as 20-30 minutes. frontiersin.orgnih.gov The choice of solvent can be optimized, with DMSO often proving superior to ethanol or acetonitrile (B52724) for these reactions. frontiersin.orgresearchgate.net The combination of multi-component reactions with microwave assistance further streamlines the synthesis of diverse quinoline libraries, offering a rapid and cost-effective strategy for generating novel compounds. acs.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days (e.g., 12 h) | Minutes (e.g., 2-30 min) | rsc.orgresearchgate.netnih.gov |

| Yields | Low to Moderate | Good to Excellent (often >80%) | rsc.orgfrontiersin.orgfrontiersin.org |

| Energy Consumption | High | Low | nih.govfrontiersin.org |

| Conditions | Often harsh, requiring high temperatures for extended periods | Milder, controlled temperature and pressure | frontiersin.orgrsc.org |

| Environmental Impact | Higher potential for solvent use and waste | Greener, supports solvent-free conditions | nih.govresearchgate.netrsc.org |

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates all or most of the atoms of the starting materials. rsc.orgrug.nl This approach is a cornerstone of diversity-oriented synthesis, enabling the rapid construction of complex molecular architectures from simple precursors. rug.nlnih.gov MCRs are distinguished by their high atom economy, operational simplicity, and efficiency in generating large libraries of structurally diverse compounds. rsc.org

Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been effectively employed for the synthesis of varied quinoline scaffolds. rsc.org For example, a palladium-catalyzed multicomponent domino reaction can produce 2-aryl-4-dialkylaminoquinolines from ethynylarylamines, aryl iodides, carbon monoxide, and amines. frontiersin.orgnih.gov Another approach involves a three-component reaction that proceeds via an imidoylative Sonogashira coupling followed by a cyclization cascade, yielding pharmaceutically valuable 4-aminoquinolines. acs.orgacs.org These modular strategies allow for the systematic variation of substituents on the quinoline core by simply changing the initial building blocks, making MCRs an invaluable tool for exploring the structure-activity relationships of 4-aminoquinoline analogues. rsc.org

| Reaction Name | Reactant Types | Resulting Quinoline Scaffold | Reference |

|---|---|---|---|

| Friedländer Annulation | 2-aminoaryl ketones, β-dicarbonyl compounds | Polysubstituted quinolines | researchgate.net |

| Imidoylative Sonogashira/Cyclization Cascade | 2-haloanilines, terminal alkynes, isocyanides | 2-(Alkyl/aryl)-4-aminoquinolines | frontiersin.orgacs.org |

| Povarov Reaction | Anilines, aldehydes, activated alkenes | Tetrahydroquinolines | rsc.org |

| Microwave-Assisted Three-Component Reaction | Aromatic aldehydes, 5-aminoindazole, cyclic 1,3-dicarbonyls | Pyrazolo[4,3-f]quinoline derivatives | nih.gov |

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), the premier example of "click chemistry," is a robust and highly efficient reaction for forming 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.orgresearchgate.net This reaction has become an indispensable tool in medicinal chemistry for covalently linking two different molecular fragments. nih.gov In the synthesis of quinoline derivatives, CuAAC is widely used to create hybrid molecules where the quinoline scaffold is tethered to another pharmacophore via a stable triazole linker. tandfonline.comnih.govasianpubs.org

The methodology involves preparing quinoline precursors functionalized with either an azide (B81097) or a terminal alkyne group. These are then "clicked" with a second molecule bearing the complementary functionality. acs.org The reaction is known for its reliability, high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.govbohrium.com This has enabled the synthesis of numerous quinoline-based hybrids, including conjugates with natural products, benzimidazoles, and other heterocyclic systems, to explore novel biological activities. nih.govtandfonline.com The solvent can play a critical role in the reaction's outcome; for example, the reaction of 2,4-diazidoquinoline with terminal alkynes in DMF yields mono-triazolyl quinolines, whereas the same reaction in water can produce bis-triazolyl products. nih.gov

| Quinoline Precursor | Coupling Partner | Resulting Hybrid Structure | Reference |

|---|---|---|---|

| Azido-quinoline | Alkyne-functionalized natural product (e.g., eugenol, thymol) | Quinoline-triazole-natural product conjugate | tandfonline.com |

| Alkyne-quinoline | Azido-benzimidazole | Quinoline-triazole-benzimidazole hybrid | nih.gov |

| 2,4-Diazidoquinoline | Terminal alkynes | Mono- or bis-triazolyl substituted quinolines | nih.gov |

| 4-Azido-quinoline | Propargylated scaffolds | 1,2,3-Triazole-based polyaromatic compounds | nih.gov |

Chirality is a fundamental aspect of medicinal chemistry, as the stereochemistry of a drug molecule can profoundly influence its pharmacological activity. The synthesis of enantiomerically pure compounds is therefore a critical objective. In the field of quinoline chemistry, significant effort has been dedicated to developing stereoselective methods for producing chiral analogues. thieme-connect.comthieme-connect.com

Asymmetric catalysis, employing chiral ligands or organocatalysts, is the most significant methodology for generating specific enantiomers. thieme-connect.comthieme-connect.com A variety of chiral ligands incorporating quinoline motifs have been designed and synthesized. thieme-connect.comresearchgate.net These ligands, when complexed with metals, can catalyze a range of enantioselective transformations, including carbon-carbon bond formations, cycloadditions, and hydrogenations. thieme-connect.comthieme-connect.com For instance, novel axially chiral ligands based on a BINOL backbone and featuring quinoline-2-carboxylic acid units have been used with a copper ion to catalyze the asymmetric oxidative coupling of 2-naphthols, yielding C₂- and C₁-symmetric BINOLs with excellent enantioselectivities. acs.org Such methodologies are vital for the synthesis of chiral 4-aminoquinoline analogues, allowing for the precise spatial arrangement of substituents required for specific biological interactions.

| Ligand/Catalyst Type | Synthetic Application | Key Feature | Reference |

|---|---|---|---|

| Schiff Base Type Chiral Ligands | 1,4-addition of R₂Zn to α,β-unsaturated ketones | N,N,P-tridentate quinoline-based ligands | thieme-connect.com |

| Oxazolinyl-Type Chiral Ligands | Asymmetric synthesis | Synthesized from 2-cyanoquinoline and chiral amino alcohols | thieme-connect.com |

| Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst | Enantioselective oxidative coupling of 2-naphthols | In situ dimeric coordination of two chiral ligands with copper | acs.org |

| Natural Carbohydrate-Derived Solid Acid Catalyst | Diastereoselective aza-Diels-Alder reaction | Reusable and biodegradable catalyst for tetrahydroquinoline synthesis | nih.gov |

Challenges and Optimization in Synthetic Pathways for Quinoline Derivatives

Despite the development of advanced synthetic methods, the synthesis of quinoline derivatives is not without its challenges. Traditional methods like the Skraup and Friedländer syntheses often require harsh conditions, such as the use of strong acids, high temperatures, and hazardous oxidizing agents, which can limit their applicability to sensitive substrates and raise environmental concerns. rsc.orgijpsjournal.com Key challenges in quinoline synthesis include low yields, the formation of undesired side products, and difficulties in product purification. researchgate.netnih.gov For example, in reductive amination pathways, the formation of tertiary amine side products can complicate the isolation of the desired secondary amine. nih.gov

To overcome these obstacles, significant research has focused on the optimization of synthetic pathways. This involves a multi-faceted approach that includes:

Catalyst Development: Employing milder and more efficient catalysts, such as heteropolyacids, nano ZnO, or recyclable solid acids like montmorillonite (B579905) K-10, can avoid the need for harsh reagents and improve yields. rsc.orgresearchgate.net

Reaction Condition Optimization: Systematic variation of solvents, temperature, and reaction time is crucial. researchgate.netijpsjournal.com In some cases, performing reactions under solvent-free conditions not only provides environmental benefits but can also lead to improved yields and easier work-up. rsc.orgjocpr.com

Green Chemistry Approaches: The adoption of principles of green chemistry, such as using environmentally benign solvents (e.g., water, ethanol), renewable feedstocks, and energy-efficient methods like microwave or ultrasound irradiation, is a major focus of modern synthetic optimization. rsc.orgijpsjournal.com

Functional Group Tolerance: Expanding the scope of reactions to tolerate a wide variety of functional groups is essential for creating diverse molecular libraries. rsc.orgbrieflands.com

By addressing these challenges through careful optimization, chemists can develop more robust, efficient, and sustainable routes to valuable quinoline derivatives. ijpsjournal.comresearchgate.net

| Challenge | Description | Optimization Strategy | Reference |

|---|---|---|---|

| Harsh Reaction Conditions | Use of strong acids (e.g., sulfuric acid) and high temperatures. | Employing mild catalysts (e.g., Chloramine-T, formic acid, solid acids), using microwave or ultrasound energy. | rsc.orgresearchgate.netijpsjournal.com |

| Low Yields | Inefficient conversion of starting materials to product. | Screening of catalysts and solvents, precise control of temperature and pressure (e.g., via microwave reactors). | nih.govresearchgate.net |

| By-product Formation | Generation of undesired molecules (e.g., tertiary amines in reductive amination) that complicate purification. | Optimizing reaction stoichiometry, exploring alternative reagents (e.g., different reducing agents), and catalyst selection. | nih.gov |

| Environmental Concerns | Use of hazardous solvents and reagents, high energy consumption, and waste generation. | Adopting green chemistry principles: solvent-free conditions, use of recyclable catalysts, and energy-efficient heating methods. | rsc.orgijpsjournal.comjocpr.com |

Structure Activity Relationship Sar Studies of 7 Chloro 8 Methyl 2 Propylquinolin 4 Amine and Analogues

Influence of Substituents on the Quinoline (B57606) Ring System

The quinoline scaffold is a privileged structure in drug discovery, and its biological activity can be finely tuned by altering the substituents on the bicyclic ring system. mdpi.comnih.gov The nature, position, and orientation of these substituents dictate the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its interaction with biological targets.

The presence of a halogen, particularly chlorine, at the C-7 position of the quinoline ring is a well-established feature for enhancing the biological activity of 4-aminoquinolines, most notably in the context of antimalarial agents. nih.gov

Electronic Effects : Electron-withdrawing groups at the C-7 position have been shown to be critical for activity. researchgate.netresearchgate.net The chlorine atom, being electronegative, reduces the pKa of both the quinoline ring nitrogen and the nitrogen atom in the 4-amino side chain. researchgate.netresearchgate.net This modulation of basicity is crucial for the mechanism of "pH trapping," where the drug accumulates in the acidic food vacuole of the malaria parasite, a key aspect of its mode of action. researchgate.net

Comparative Activity : SAR studies comparing various substituents at the C-7 position have consistently demonstrated the superiority of halogens. researchgate.net For instance, 7-chloro and 7-bromo analogues exhibit potent antiplasmodial activity against both sensitive and resistant strains of Plasmodium falciparum. researchgate.net In contrast, modifications with bulky groups or different electronic properties at this position often lead to a decrease in potency. nih.gov

Table 1: Influence of C-7 Substituent on Quinoline pKa and Biological Activity

| C-7 Substituent | Electron-Withdrawing Capacity (Hammett Constant, σm) | Quinoline N pKa1 | Side-Chain N pKa2 | Relative Antiplasmodial Activity |

| -NH2 | -0.16 | 8.36 | 10.02 | Moderate |

| -OCH3 | 0.12 | 8.21 | 9.68 | Moderate |

| -Cl | 0.37 | 7.96 | 9.53 | High |

| -Br | 0.39 | 7.91 | 9.51 | High |

| -CF3 | 0.43 | 7.65 | 9.35 | Moderate-High |

| -NO2 | 0.71 | 6.28 | 8.31 | Low |

Data compiled from studies on N(1),N(1)-diethyl-N(2)-(4-quinolinyl)-1,2-ethanediamines. The data illustrates the trend that strong electron-withdrawing groups lower the pKa values. While very strong withdrawal (e.g., -NO2) can be detrimental, halogens like chlorine provide an optimal balance of electronic properties and lipophilicity for high activity. researchgate.netresearchgate.net

The substitution pattern on the benzene (B151609) portion of the quinoline ring can significantly influence the molecule's interaction with its biological target. While the C-7 position has been extensively studied, the role of substituents at C-8 is also of considerable interest.

Modulation of Activity : In the context of other quinoline-based inhibitors, such as those targeting carbonic anhydrase, an 8-substituted methyl group (as part of a methoxy (B1213986) substituent) was found to be the most potent inhibitor among a series of analogues. nih.gov This suggests that even a small alkyl group at this position can have a profound impact on biological activity, potentially by occupying a specific hydrophobic pocket in the target's active site. nih.gov While direct studies on the C-8 methyl group of 7-Chloro-8-methyl-2-propylquinolin-4-amine are limited, the synthesis of related compounds like 4-chloro-8-methylquinolin-2(1H)-one highlights the chemical feasibility and interest in this substitution pattern. mdpi.comresearchgate.net

Substituents at the C-2 position of the quinoline ring can significantly modulate the pharmacological profile of the compound.

Influence on Potency and Selectivity : While aryl substituents at the C-2 position have been shown to enhance activity in certain contexts, such as CpG-ODN inhibition, the role of alkyl chains is also significant. nih.gov The introduction of a propyl group at C-2 increases the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Hydrophobic Interactions : A C-2 alkyl chain, such as a propyl group, can engage in hydrophobic interactions within the binding site of a target protein. The length and branching of this alkyl chain are often critical. For example, in a series of antiviral quinoline derivatives, the length of an alkyl chain was found to have a maximal positive effect against viral infection, indicating the importance of optimizing this feature to fit a specific hydrophobic channel or pocket. nih.gov The three-carbon length of the propyl group in this compound is likely a key determinant of its specific pharmacological profile.

Modifications at the 4-Amino Position and their Functional Implications

The 4-amino group and its associated side chain are a cornerstone of the biological activity of many quinoline derivatives, acting as a crucial anchor for target interaction and influencing the compound's physicochemical properties. nih.govnih.gov

The amino group at the C-4 position is considered essential for the activity of this class of compounds. researchgate.netresearchgate.net

Basicity and Protonation : The 4-aminoquinoline (B48711) scaffold possesses two basic nitrogen atoms: the quinoline ring nitrogen (N1) and the exocyclic amino nitrogen (N4). frontiersin.org The ability of these nitrogens to become protonated at physiological or acidic pH is fundamental to the mechanism of action for many 4-aminoquinoline drugs, including their accumulation in acidic cellular compartments like lysosomes or the parasite's food vacuole. researchgate.netfrontiersin.org

Hydrogen Bonding and Direct Interaction : The amino group can act as a hydrogen bond donor, forming critical interactions with amino acid residues in the active site of a target enzyme or receptor. nih.gov The unique affinity of 4-aminoquinolines for targets like hematin (B1673048) is attributed to this group, with association constants being orders of magnitude stronger compared to quinolines lacking the 4-amino substituent. researchgate.net

Modification of the 4-amino group, for instance through N-alkylation, can have significant consequences for the compound's activity.

Increased Basicity and Nucleophilicity : The progressive alkylation of an amine generally increases its basicity and nucleophilicity due to the electron-donating inductive effect of alkyl groups. masterorganicchemistry.com However, this can be a double-edged sword. While it might enhance certain interactions, it can also lead to overalkylation during synthesis and alter the optimal pKa required for cellular uptake and target engagement. masterorganicchemistry.comacs.org

Table 2: General Effects of N-Alkylation on Amine Properties

| Amine Type | Relative Basicity | Relative Nucleophilicity | Steric Hindrance | Potential for Overalkylation |

| Primary (R-NH2) | Base | Good | Low | High |

| Secondary (R2-NH) | More Basic | Better | Moderate | High |

| Tertiary (R3-N) | Less Basic (in solution) | Less (due to sterics) | High | N/A (forms quaternary salt) |

This table provides a generalized overview of how N-alkylation affects the properties of an amino group. The specific impact on this compound would depend on the nature of the target and the metabolic pathways involved. masterorganicchemistry.comdtic.mil

Side Chain Variations and Linker Design Principles

Optimization of Chain Length and Flexibility in Lateral Chains

The length and flexibility of the alkylamino side chain attached to the 4-position of the quinoline nucleus play a significant role in the biological potency of these compounds. nih.gov SAR studies on related 4-aminoquinoline derivatives have demonstrated that the length of this side chain can directly influence activity. For instance, in certain series of antiproliferative quinoline derivatives, compounds featuring an amino side chain with two methylene (B1212753) (CH2) units exhibited notable potency. nih.gov

The impact of the spacer length between the quinoline core and another molecular fragment is a critical factor. In studies of quinoline-isoniazid-phthalimide triads, variations in the spacer length led to significant differences in antiplasmodial activity, with IC50 values changing as the number of methylene units was altered. nih.gov This underscores that an optimal chain length is required to correctly position the terminal group for effective interaction with the biological target. While very short or very long chains can lead to a decrease in activity, a moderately flexible chain often provides the ideal balance for achieving the desired biological effect.

| Compound Class | Side Chain Variation | Observation | Source |

| Antiproliferative quinolines | Length of alkylamino side chain at C4 | Potency was influenced by the number of CH2 units; two units were particularly effective. | nih.gov |

| Antiplasmodial 4-aminoquinoline-phthalimides | Spacer length (number of CH2 units) | Altering the spacer length directly modulated antiplasmodial IC50 values. | nih.gov |

Introduction of Heterocyclic Moieties (e.g., piperazine (B1678402), morpholine, pyrrolidine)

Incorporating heterocyclic moieties into the side chain is a widely used strategy to improve the pharmacological profile of quinoline-4-amine analogues. researchgate.netbohrium.com Rings such as piperazine, morpholine, and pyrrolidine (B122466) can enhance properties like water solubility, oral bioavailability, and target specificity. researchgate.netbohrium.com The piperazine scaffold, in particular, is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds across various therapeutic areas. jocpr.com

The two nitrogen atoms in the six-membered piperazine ring provide a combination of structural rigidity and a large polar surface area, along with hydrogen bond donors and acceptors. researchgate.netbohrium.com This makes piperazine a versatile linker for developing new bioactive molecules. researchgate.net The pharmacological properties of piperazine-containing compounds are highly dependent on the substitution patterns on the ring itself. jocpr.com For example, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, a direct analogue of the subject compound's core structure, highlights the integration of a piperazine ring at the C4 position. mdpi.com This structural motif is found in one half of the antimalarial drug piperaquine, indicating the significance of this heterocyclic addition for biological activity. mdpi.com

Morpholine derivatives have also been synthesized and evaluated for their biological activities, often showing promise as antimicrobial agents. nih.gov The introduction of these heterocyclic systems can lead to compounds with improved ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics and enhanced affinity for their intended biological targets. researchgate.net

| Heterocyclic Moiety | Key Features | Impact on Quinoline Analogues | Source |

| Piperazine | Six-membered ring with two nitrogens; rigid, polar, H-bond donor/acceptor sites. | Considered a privileged structure; can improve solubility, bioavailability, and target affinity. researchgate.netbohrium.comjocpr.com | researchgate.netbohrium.comjocpr.com |

| Morpholine | Six-membered ring containing nitrogen and oxygen. | Used to synthesize derivatives with a range of biological activities, including antimicrobial effects. | nih.govresearchgate.net |

| Pyrrolidine | Five-membered nitrogen-containing ring. | Incorporated into various bioactive compounds to modulate physicochemical properties. |

Incorporation of Functional Groups (e.g., sulfonamide, thiourea) and their SAR

The integration of specific functional groups, such as sulfonamide and thiourea (B124793), into the side chains of quinoline-4-amine analogues offers another avenue for SAR exploration. These groups can form crucial hydrogen bonds and other interactions with biological targets, significantly influencing the compound's activity.

Sulfonamides are known to be present in compounds with a wide array of biological activities, including anticancer effects. researchgate.net Their mechanism can involve the inhibition of key enzymes like carbonic anhydrases. researchgate.net

Thiourea derivatives are also recognized for their diverse medicinal applications, showing potential as anticancer, antiviral, and anti-inflammatory agents. researchgate.netbiointerfaceresearch.com The N-(C=S)-N fragment in thiourea is a versatile ligand capable of forming strong hydrogen bonds, which can be critical for receptor binding. nih.govmdpi.com SAR studies on thiourea derivatives have shown that their activity can be finely tuned by substituents. For instance, introducing electron-withdrawing groups to the phenyl rings of diarylthiourea compounds can increase the acidity of the N-H protons, thereby enhancing their hydrogen-bonding capability and biological activity. biointerfaceresearch.com In some series, thiourea derivatives have shown significantly higher potency compared to their corresponding urea (B33335) analogues. biointerfaceresearch.com The combination of a piperazine heterocycle with a thiourea functional group has been explored to create hybrid molecules with potent biological effects, such as antiglycation activity. researchgate.net

| Functional Group | Key Features | SAR Insights | Source |

| Sulfonamide | Contains a SO2N group. | Known to inhibit enzymes like carbonic anhydrase; contributes to anticancer activity. | researchgate.net |

| Thiourea | Contains a N-(C=S)-N group. | Acts as a strong hydrogen bond donor; activity can be enhanced by electron-withdrawing substituents. biointerfaceresearch.comnih.gov | biointerfaceresearch.comnih.gov |

Stereochemical Considerations and their Role in SAR

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The introduction of chiral centers, for instance within the side chain or in substituted heterocyclic moieties of this compound analogues, can lead to stereoisomers with markedly different biological activities, potencies, and metabolic profiles.

While specific SAR studies detailing the stereochemistry of this compound are not prevalent, principles can be drawn from related structures. For example, in the synthesis of hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus and a 2-pyrazoline (B94618) ring, the creation of a chiral center at the C-5' position of the pyrazoline ring results in enantiomers. nih.gov The protons on the adjacent C-4' carbon become diastereotopic, which is observable in NMR spectroscopy and confirms the three-dimensional complexity of the molecule. nih.gov Although the biological activities of the individual enantiomers were not reported separately in this specific study, it is a well-established principle in medicinal chemistry that different enantiomers can have distinct interactions with chiral biological macromolecules like enzymes and receptors.

In the broader context of quinoline derivatives, SAR optimization often leads to complex molecules where stereoisomerism is a key factor. nih.gov The spatial arrangement of substituents can dictate the molecule's ability to fit into a binding pocket. Therefore, the synthesis and biological evaluation of individual stereoisomers are essential steps in advanced drug development to identify the most active and selective isomer (the eutomer) while minimizing potential off-target effects from less active or inactive isomers (the distomer).

Theoretical and Computational Studies on 7 Chloro 8 Methyl 2 Propylquinolin 4 Amine

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is widely used to forecast the interaction between a small molecule ligand and a protein target, providing valuable information about the binding mode and affinity.

The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore present in numerous biologically active compounds, including antimalarial and anticancer agents. nih.govfrontiersin.org Molecular docking studies of 7-Chloro-8-methyl-2-propylquinolin-4-amine would be directed towards known targets of quinoline (B57606) derivatives, such as Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) for antimalarial activity or various protein kinases in the context of cancer. mdpi.commdpi.com

The prediction of binding modes involves placing the ligand in the active site of the target protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex.

Table 1: Hypothetical Docking Scores of this compound with Potential Biological Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Interaction Type |

| PfDHFR-TS | 1J3I | -8.5 | Hydrogen Bonding, Hydrophobic |

| Tyrosine Kinase c-Src | 3G6H | -9.2 | Hydrogen Bonding, Hydrophobic |

| PI3Kα | 2RD0 | -7.9 | Hydrogen Bonding, van der Waals |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of molecular docking studies.

A crucial outcome of molecular docking and ligand-protein interaction profiling is the identification of specific amino acid residues that are critical for binding. For 4-aminoquinoline derivatives, certain interaction patterns are consistently observed. The protonatable nitrogen in the quinoline ring and the exocyclic amino group are often involved in hydrogen bond formation with polar or charged residues such as aspartate, glutamate, serine, and threonine. mdpi.com

In the case of this compound, the 4-amino group could act as a hydrogen bond donor, while the quinoline nitrogen can act as a hydrogen bond acceptor. The 7-chloro and 8-methyl groups would likely be situated in hydrophobic pockets, interacting with nonpolar residues like leucine, valine, and isoleucine. The 2-propyl group would further contribute to these hydrophobic interactions. Computational tools can visualize and quantify these interactions, highlighting the key residues responsible for anchoring the ligand in the active site.

Table 2: Predicted Key Amino Acid Interactions for this compound

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine, Asparagine |

| Hydrophobic Interactions | Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

Note: This table presents a generalized prediction based on the known interactions of similar quinoline derivatives.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) are employed to study the electronic structure of quinoline derivatives. bohrium.comresearchgate.netnih.gov

Physicochemical properties such as the acid dissociation constant (pKa), lipophilicity (logP), and molecular polarity are critical determinants of a drug's pharmacokinetic and pharmacodynamic behavior. Quantum chemical calculations can predict these descriptors. The pKa values of the two basic nitrogen atoms in 4-aminoquinolines are particularly important for their biological activity, especially in the context of malaria where the drug needs to accumulate in the acidic food vacuole of the parasite. nih.govyoutube.com

The presence of an electron-withdrawing chloro group at the 7-position is known to lower the pKa of the quinoline ring nitrogen, which can influence the molecule's ability to cross biological membranes and accumulate in acidic compartments. youtube.com The 8-methyl and 2-propyl groups, being electron-donating, would have an opposing electronic effect. Quantum chemical calculations can precisely quantify these substituent effects on the electronic distribution and basicity of the nitrogen atoms.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, the key flexible bonds are those connecting the propyl group at the 2-position and the amino group at the 4-position to the quinoline ring.

Computational methods can be used to systematically rotate these bonds and calculate the energy of the resulting conformers. This allows for the construction of a potential energy surface, or energetic landscape, which reveals the most stable conformations and the energy barriers between them. Understanding the preferred conformation is essential as it dictates how the molecule will fit into a protein's binding site. Studies on substituted quinolines have shown that the orientation of substituents can significantly affect their biological activity. nih.gov

In Silico Prediction of Biological Interactions and Selectivity

In silico methods can be used to predict the broader biological profile of a compound by screening it against a large number of potential biological targets. This can help in identifying potential therapeutic applications as well as predicting possible off-target effects. By comparing the structural and electronic features of this compound with databases of known active compounds, it is possible to generate a predicted interaction profile.

The selectivity of a compound for its intended target over other proteins is a critical aspect of drug development. In silico selectivity profiling can be performed by docking the compound into the binding sites of a panel of related proteins (e.g., different kinase isoforms) and comparing the predicted binding affinities. A compound that shows a significantly higher affinity for the target protein over others is predicted to be more selective. This computational pre-screening can guide further experimental testing and optimization of the compound's selectivity. For instance, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for novel 7-chloro-4-aminoquinoline hybrids have been used to assess their drug-like properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of drug design, QSAR models are invaluable for predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective analogs and optimizing lead compounds. For quinoline derivatives, including compounds structurally related to this compound, QSAR studies have been instrumental in elucidating the key molecular features that govern their therapeutic effects.

A notable QSAR study on a series of 7-substituted-4-aminoquinoline derivatives provides significant insights into the structural requirements for antimalarial activity. researchgate.net This research employed both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop robust 3D-QSAR models. researchgate.net These models are based on the principle that the biological activity of a molecule is related to the shape and properties of its surrounding molecular fields.

The dataset for this study included a series of 4-aminoquinoline analogs with various substitutions at the 7-position of the quinoline ring and different side chains attached to the 4-amino group. researchgate.net The antimalarial activity was expressed as the effective concentration (EC50) required to inhibit parasite growth. researchgate.net

The CoMFA and CoMSIA models were developed using descriptors that quantify the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties of the molecules. researchgate.net The statistical significance of these models was validated, demonstrating their predictive power for new compounds in this class. researchgate.net

The key findings from the contour maps generated by these models indicated that:

Steric Fields: The models revealed that bulky substituents at certain positions of the side chain were favorable for activity, while steric hindrance in other regions was detrimental.

Electrostatic Fields: The presence of electropositive groups in specific areas and electronegative groups in others was found to enhance the antimalarial activity, highlighting the importance of electrostatic interactions with the biological target. researchgate.net

Hydrophobic Fields: The analysis of hydrophobic fields suggested that increasing the hydrophobicity in certain regions of the molecule could lead to improved activity. researchgate.net

Hydrogen Bond Donor and Acceptor Fields: The models identified key locations where hydrogen bond donors and acceptors on the ligand could form crucial interactions with the receptor, thereby increasing binding affinity and biological response. researchgate.net

These detailed structural insights derived from QSAR modeling are pivotal for the rational design of new, more effective 4-aminoquinoline-based therapeutic agents. By understanding the favorable and unfavorable molecular properties, medicinal chemists can strategically modify the structure of lead compounds, such as analogs of this compound, to enhance their desired biological activity.

The following interactive data table presents a selection of the 7-substituted-4-aminoquinoline derivatives from the study, along with their observed antimalarial activity. This data forms the basis for the development of the predictive QSAR models.

| Compound | R Group (at position 7) | Side Chain | EC50 (μM) | pEC50 (-log EC50) |

|---|---|---|---|---|

| 3 | Piperonyl | PhO | 0.018 | 7.7447 |

| 4 | 3-F-6-MeO-Bn | PhO | 0.162 | 6.7905 |

| 7 | Piperonyl | 2-MeO-PhO | 0.009 | 7.8539 |

| 10 | 2-HO-3-MeO-Bn | 3-MeO-PhO | 0.022 | 7.7447 |

| 13 | Furfuryl | 4-MeO-PhO | 0.018 | 8.3979 |

| 17 | Furfuryl | 4-F-PhO | 0.004 | 7.5850 |

| 20 | 3-F-6-MeO-Bn | 4-F-PhO | 0.026 | 6.5272 |

| 25 | Furfuryl | 3-Me | ||

| 26 | 2-HO-3-MeO-Bn | 3-Me | ||

| 27 | Piperonyl | 3-Me | ||

| 28 | N-PhO | 0.027 | 8.1549 | |

| 30 | 2-HO-3-MeO-Bn | 4-tertBu-PhO | 1.400 | 7.2676 |

| 33 | Furfuryl | 4-F-Ph | 0.054 | 7.4949 |

| 36 | 3-F-6-MeO-Bn | 4-F-Ph | 0.032 | 7.7447 |

| 39 | Piperonyl | 4-F-Bn | 0.015 | 6.8962 |

| 40 | 3-F-6-MeO-Bn | 4-F-Bn | 0.127 | 7.1249 |

| 43 | Piperonyl | iso-pentyl | 0.027 | 7.5686 |

| 46 | 2-HO-3-MeO-Bn | cHexmethyl | 0.050 | 7.3010 |

Data sourced from Varma et al., 2015. researchgate.net

Emerging Research Directions and Future Perspectives for 7 Chloro 8 Methyl 2 Propylquinolin 4 Amine

Design and Synthesis of Next-Generation 4-Aminoquinoline (B48711) Analogues

The 4-aminoquinoline core is a privileged scaffold in drug discovery, most notably recognized in the antimalarial drug chloroquine (B1663885). taylorandfrancis.com However, the rise of drug resistance necessitates the development of new analogues with improved activity against resistant strains. nih.gov The design of next-generation analogues of 7-Chloro-8-methyl-2-propylquinolin-4-amine would be a crucial step in exploring its full therapeutic potential.

Future synthetic strategies will likely focus on modifications at several key positions of the this compound molecule. The primary amine at the 4-position is a prime site for the introduction of diverse side chains, a strategy that has proven effective in modulating the activity of other 4-aminoquinolines. nih.gov Furthermore, substitutions on the quinoline (B57606) ring, such as the existing chloro and methyl groups, can be varied to fine-tune the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. The synthesis of such analogues can be achieved through established methods for quinoline derivatization, often involving the reaction of a 4,7-dichloroquinoline (B193633) precursor with appropriate amines. nih.gov

A systematic approach to generating a library of analogues will be instrumental in establishing robust structure-activity relationships (SAR). This involves the synthesis of a series of related compounds with incremental structural modifications, followed by their biological evaluation. The insights gained from SAR studies will guide the rational design of more potent and selective compounds.

Table 1: Potential Modifications for Next-Generation Analogues

| Modification Site | Potential Substituents | Rationale |

| 4-amino group | Alkyl chains, aromatic rings, heterocyclic moieties | Modulate lipophilicity and target binding |

| 7-chloro group | Other halogens (F, Br, I), trifluoromethyl | Influence electronic properties and metabolic stability |

| 8-methyl group | Larger alkyl groups, electron-withdrawing groups | Probe steric and electronic requirements for activity |

| 2-propyl group | Different alkyl chains, cyclic groups | Investigate the impact of this region on target interaction |

Exploration of Novel Biological Targets and Pathways beyond Current Research

While the primary mechanism of action for many 4-aminoquinolines in malaria involves the inhibition of heme polymerization, there is growing evidence for their engagement with other biological targets. plos.org The unique structural features of this compound may confer affinity for novel targets, opening up new therapeutic avenues.

A promising area of investigation is its potential as an anticancer agent. Several 4-aminoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.govmdpi.com Future research should, therefore, include screening this compound and its analogues against a panel of cancer cell lines to identify any antiproliferative activity. Mechanistic studies would then be necessary to elucidate the underlying pathways, which could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling molecules.

Beyond cancer, the immunomodulatory properties of 4-aminoquinolines are also well-documented. Chloroquine and its derivatives have been explored for their effects on the immune system, and it is plausible that this compound could exhibit similar activities. Investigations into its impact on cytokine production, immune cell proliferation, and signaling pathways would be of significant interest. Furthermore, given the broad biological activities of quinoline-based compounds, exploring its potential against other infectious agents, such as bacteria, fungi, and viruses, could reveal new therapeutic applications.

Investigation into Non-Therapeutic Applications (e.g., Chemical Probes, Advanced Materials)

The utility of quinoline derivatives extends beyond the realm of therapeutics. Their distinct photophysical properties and ability to interact with various molecules make them attractive candidates for non-therapeutic applications.

The development of this compound as a chemical probe represents a significant research direction. By conjugating it to a fluorescent reporter or a reactive group, it could be used to visualize and identify its biological targets within cells. Such probes are invaluable tools for understanding the mechanism of action of a compound and for identifying new protein-protein interactions.

In the field of materials science, quinoline-containing polymers and small molecules have been investigated for their use in organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The specific electronic properties conferred by the chloro, methyl, and propyl substituents of this compound could make it a valuable building block for the synthesis of novel functional materials. Research in this area would involve the polymerization of quinoline-based monomers or the incorporation of the molecule into larger supramolecular assemblies.

Integration of Advanced Experimental Techniques with Computational Chemistry for Comprehensive Understanding

A holistic understanding of the structure-activity relationships and mechanism of action of this compound can be achieved through the synergistic integration of advanced experimental and computational techniques.

Computational chemistry, particularly molecular docking and molecular dynamics simulations, can provide valuable insights into the binding of this compound to its potential biological targets. plos.org These in silico methods can predict the binding affinity and identify key interactions, thereby guiding the design of more potent analogues. researchgate.net Quantitative structure-activity relationship (QSAR) studies can also be employed to correlate the structural features of a series of analogues with their biological activity, leading to predictive models for drug design.

These computational predictions must be validated through advanced experimental techniques. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information on the binding of the compound to its target protein. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the binding affinity and kinetics. By combining these computational and experimental approaches, a comprehensive and detailed picture of the molecular interactions of this compound can be constructed, accelerating its development for both therapeutic and non-therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.